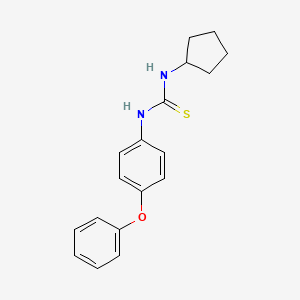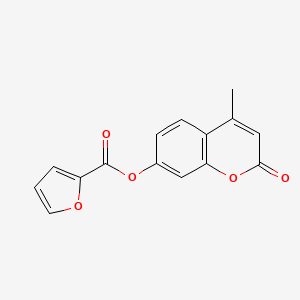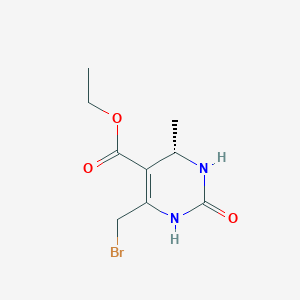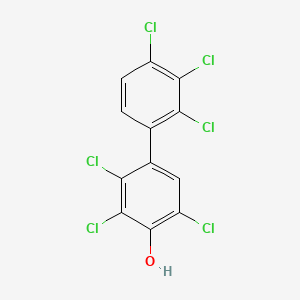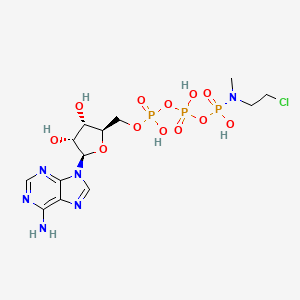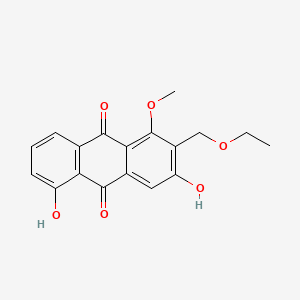
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione is a chemical compound with the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol . It is an anthraquinone derivative, specifically identified as 3,5-dihydroxy-2-ethoxymethyl-1-methoxyanthraquinone . This compound has been isolated from the root of Damnacanthus subspinosus Hand-Mazz (Rubiaceae) and has shown activity against Hela cells in culture .
Méthodes De Préparation
The preparation of 2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione involves synthetic routes that typically include the use of UV, IR, NMR, and MS analyses for structure determination . The exact synthetic routes and reaction conditions are not widely documented, but the compound’s structure suggests that it can be synthesized through the functionalization of anthraquinone derivatives. Industrial production methods would likely involve optimizing these synthetic routes for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form hydroquinones.
Substitution: The ethoxymethyl and methoxy groups can undergo substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a reference compound in the study of anthraquinone derivatives.
Biology: The compound has shown activity against Hela cells, indicating potential use in cancer research.
Medicine: Its biological activity suggests potential therapeutic applications, although further research is needed.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound’s anthraquinone core allows it to intercalate with DNA, potentially disrupting cellular processes and leading to cell death. This mechanism is particularly relevant in its activity against cancer cells, such as Hela cells .
Comparaison Avec Des Composés Similaires
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
Damnacanthal: Another anthraquinone derivative with similar biological activities.
Emodin: Known for its anti-inflammatory and anticancer properties.
Aloe-emodin: Found in aloe vera, with laxative and anticancer effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)16(21)9-5-4-6-12(19)14(9)17(10)22/h4-7,19-20H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKLDKOSNBQSKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146162 |
Source


|
| Record name | 5-Hydroxydamnacanthol-omega-ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103956-44-1 |
Source


|
| Record name | 5-Hydroxydamnacanthol-omega-ethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103956441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxydamnacanthol-omega-ethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30146162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethanone,1-[trans-4-(2-methylpropyl)cyclohexyl]-2-[(phenylsulfonyl)oxy]-](/img/structure/B1201330.png)
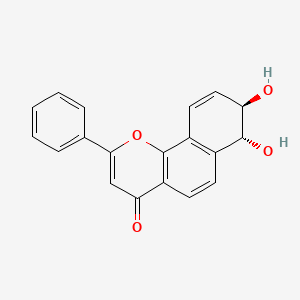
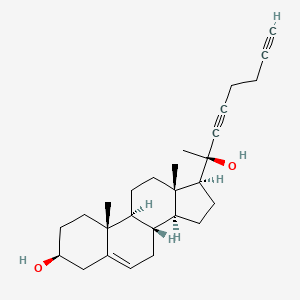
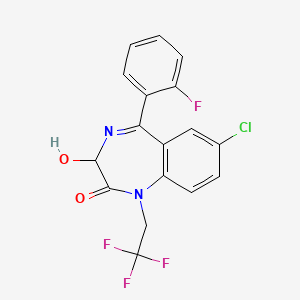
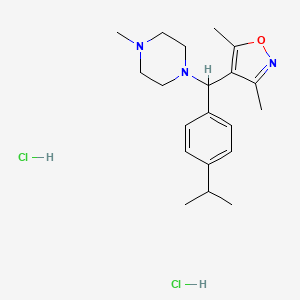
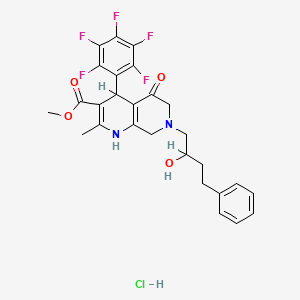
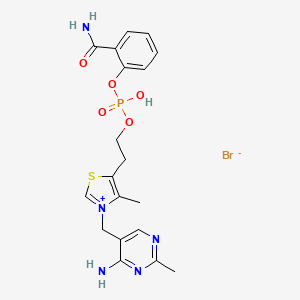

![3H-Benzo[e]indole-2-carboxylic acid](/img/structure/B1201345.png)
